2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosine-21-carboxylic acid
Description
2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosine-21-carboxylic acid is a benzoannulated crown ether derivative characterized by a 21-membered macrocyclic ring containing seven oxygen atoms (heptaoxacyclohenicosine) and a carboxylic acid substituent at position 21. The "dodecahydro" designation indicates partial hydrogenation, likely reducing double bonds or stabilizing the macrocyclic structure . This compound belongs to the crown ether family, known for their cation-binding properties, with applications in supramolecular chemistry, catalysis, and ion transport. The carboxylic acid group enhances solubility and enables further functionalization, distinguishing it from simpler crown ethers .
Properties
IUPAC Name |
2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene-23-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O9/c20-19(21)16-1-2-17-18(15-16)28-14-12-26-10-8-24-6-4-22-3-5-23-7-9-25-11-13-27-17/h1-2,15H,3-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJQGSZRQVUZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC2=C(C=C(C=C2)C(=O)O)OCCOCCOCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosine-21-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[b]heptaoxacyclohenicosine structure, followed by the introduction of the carboxylic acid group at the 21st position. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosine-21-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have highlighted the potential of similar compounds in combating antimicrobial resistance. Research into derivatives of carboxylic acids has shown promise against Gram-positive pathogens and drug-resistant fungi. For instance:
- Compounds derived from carboxylic acids exhibited structure-dependent antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis, demonstrating the potential for developing new antimicrobial agents .
2. Anticancer Properties
The compound's structural characteristics suggest potential anticancer applications. Similar polycyclic compounds have been explored for their ability to inhibit cancer cell proliferation:
- Studies indicate that modifications to the carboxylic acid groups can enhance the cytotoxicity of these compounds against various cancer cell lines .
3. Thrombopoietin Receptor Agonists
The compound's structure may allow it to act as a thrombopoietin receptor agonist. This application is significant in treating thrombocytopenia (low platelet count):
Material Science Applications
1. Polymer Chemistry
The unique structural features of this compound can be utilized in polymer synthesis:
- The incorporation of polycyclic structures into polymers can enhance mechanical properties and thermal stability. Such modifications are crucial for developing advanced materials with specific functionalities.
2. Drug Delivery Systems
Due to its complex structure and functional groups:
- The compound can be engineered into nanocarriers for targeted drug delivery systems. Its ability to interact with biological membranes may facilitate the transport of therapeutic agents across cellular barriers.
Data Table: Comparative Analysis of Applications
Case Studies
Case Study 1: Antimicrobial Development
In a study focused on novel antimicrobial agents derived from carboxylic acids similar to the target compound, researchers synthesized several derivatives that demonstrated significant activity against multidrug-resistant strains of bacteria. The results indicated that structural modifications could lead to enhanced efficacy against resistant pathogens.
Case Study 2: Cancer Therapy Exploration
Research involving polycyclic compounds has shown that certain modifications can lead to promising anticancer properties. In vitro studies revealed that specific derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosine-21-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Crown Ethers with Varied Ring Sizes and Substituents
Table 1: Key Structural and Physical Properties
Key Observations :
Cation-Binding Behavior
Table 2: NMR Shifts Upon Alkali Metal Complexation
| Compound | Free Ligand Chemical Shift (ppm) | Shift Direction (Upon Complexation) | Observed Cation Ratios |
|---|---|---|---|
| Benzo-15-crown-5 | 3.5–4.2 (methylene protons) | Downfield (1:1 complex) | 1:1 (Li⁺, Na⁺) |
| Benzo-21-crown-7 (Target Analog) | 3.8–4.5 (methylene protons) | Upfield (2:1 ligand:cation ratio) | 2:1 (K⁺, Cs⁺) |
| Target Compound | Not reported | Likely upfield* | Inferred 2:1* |
*Inferred from , where benzo-21-crown-7 exhibits upfield shifts in 2:1 complexes.
Key Observations :
- The target compound’s larger ring size may stabilize 2:1 ligand:cation complexes, as seen in benzo-21-crown-7, due to increased cavity flexibility .
- Carboxylic acid groups could introduce additional binding sites via deprotonation, altering cation selectivity compared to non-functionalized crown ethers.
Computational and Experimental Similarity Metrics
- Tanimoto and Dice Indices: The target compound’s structural similarity to known crown ethers (e.g., benzo-15-crown-5) can be quantified using MACCS or Morgan fingerprints. For example, a Tanimoto score >0.7 would indicate high similarity, driven by shared benzoannulation and ether oxygen patterns .
- Virtual Screening: Functionalization with carboxylic acid reduces similarity to non-acid analogs (e.g., hydroxymethyl derivatives) but increases overlap with other carboxylated macrocycles .
Biological Activity
2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosine-21-carboxylic acid is a complex organic compound characterized by its unique structural and chemical properties. This compound has garnered attention in the scientific community for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
- Molecular Formula: C19H28O9
- CAS Number: 1207563-98-1
- IUPAC Name: 2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosine-21-carboxylic acid
The compound's structure includes multiple oxygen atoms integrated into a complex cyclic framework that contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. A study highlighted the potential of nitro compounds to exhibit antibacterial effects against a range of pathogens. The presence of the carboxylic acid group may enhance solubility and bioavailability in biological systems.
Anticancer Activity
A notable area of interest is the anticancer potential of this compound. Preliminary studies suggest that compounds similar in structure can inhibit cancer cell proliferation. For instance:
- Cell Lines Tested: SMMC-7721 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Findings: Compounds with analogous structures demonstrated IC50 values in the nanomolar range against these cell lines .
The proposed mechanism involves interaction with cellular targets leading to apoptosis in cancer cells. The nitro group may participate in redox reactions that generate reactive oxygen species (ROS), contributing to cell death pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Nitrobenzene | C6H5NO2 | Moderate toxicity; used as an industrial solvent |
| Benzo-15-crown-5 | C15H30O5 | Ion-selective properties; used in ion transport studies |
| Dodecahydrotriphenylene | C18H24 | Exhibits unique electronic properties; studied for photonic applications |
The uniqueness of 2,3,5,...heptaoxacyclohenicosine lies in its complex cyclic structure which combines properties from both nitro compounds and crown ethers.
Case Studies
- Anticancer Efficacy Study : A recent study synthesized various derivatives of the heptaoxacyclohenicosine framework and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity compared to the parent compound.
- Antimicrobial Testing : In vitro assays were conducted to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed promising activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Q & A
Q. What are the optimal synthetic routes for this macrocyclic polyether, and what challenges exist in achieving high yields?
The synthesis of this macrocyclic polyether typically involves multi-step organic reactions, including cyclization under high-dilution conditions to minimize intermolecular polymerization. Templating agents (e.g., alkali metal ions) may enhance ring closure efficiency by preorganizing the linear precursor . Challenges include controlling regioselectivity due to multiple oxygen heteroatoms and ensuring proper purification via techniques like preparative HPLC or column chromatography .
Q. Which spectroscopic methods are most effective for characterizing its structural conformation and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the macrocyclic backbone and substituent positions. Infrared (IR) spectroscopy identifies carboxylic acid and ether functional groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₇H₂₄O₈, as per ). Purity assessment requires HPLC with UV/Vis or evaporative light scattering detection .
Q. How does the compound interact with alkali and alkaline earth metals, and what experimental setups are used to study this?
Conductometric titration in non-aqueous solvents (e.g., acetonitrile) quantifies metal-ion binding constants. X-ray crystallography or FT-IR spectroscopy can confirm coordination geometries. Competitive binding assays with fluorescent probes (e.g., dansylamide) assess selectivity among Na⁺, K⁺, or Ca²⁺ ions .
Advanced Research Questions
Q. What computational strategies predict the ion-selectivity and conformational flexibility of this macrocycle?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model host-guest interactions. Parameters like cavity size, electron density distribution, and solvation effects are analyzed to predict selectivity trends. Free energy perturbation (FEP) methods quantify binding affinities for specific ions .
Q. How can discrepancies in reported complexation constants with transition metals be resolved?
Discrepancies often arise from solvent polarity, counterion effects, or measurement techniques. Standardized protocols using isothermal titration calorimetry (ITC) or potentiometry under inert atmospheres (to prevent oxidation) improve reproducibility. Meta-analyses of published data should account for solvent dielectric constants (e.g., DMSO vs. MeOH) .
Q. What strategies mitigate oxidative degradation of the carboxylic acid moiety during long-term storage?
Lyophilization under argon and storage at –20°C in amber vials reduce degradation. Stabilizers like ascorbic acid or chelating agents (EDTA) may prevent metal-catalyzed oxidation. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS monitor degradation pathways .
Data Contradiction and Mechanistic Analysis
Q. How do conflicting reports on its solubility in polar vs. non-polar solvents inform formulation strategies?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to hydrogen bonding with ether oxygens, while non-polar solvents (e.g., hexane) require co-solvents like ethanol. Conflicting data may stem from impurities or polymorphic forms. Phase-solubility diagrams and Hansen solubility parameters guide solvent selection for drug delivery systems .
Q. What mechanistic insights explain its variable bioactivity in different pH environments?
The carboxylic acid group’s protonation state (pKa ~4–5) affects ion transport efficiency across lipid membranes. In vitro assays at physiological pH (7.4) vs. acidic conditions (e.g., lysosomal pH 4.5) reveal pH-dependent conformational changes, validated via circular dichroism (CD) spectroscopy .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing enantiomerically pure forms?
Chiral stationary phase HPLC or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) isolates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures stereochemical control. Polarimetry and chiral shift reagents in NMR confirm enantiopurity .
Q. How should researchers design toxicity studies for this compound in cellular models?
Use tiered assays: initial MTT/Resazurin tests for cytotoxicity (IC₅₀), followed by ROS detection (DCFH-DA probes) and mitochondrial membrane potential assays (JC-1 staining). Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
